(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-25-14-18(13-24-25)20-16-26(15-17-7-2-3-8-19(17)20)22(27)23(10-4-5-11-23)21-9-6-12-28-21/h2-3,6-9,12-14,20H,4-5,10-11,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHRGPMXGTTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4(CCCC4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald–Hartwig Amination Approach
Synthesis of 1-(Thiophen-2-yl)Cyclopentyl Methanone
Friedel-Crafts Acylation
- Substrate Preparation : Cyclopentanecarbonyl chloride (1.2 eq) reacted with thiophene in anhydrous AlCl3 (2.5 eq)/CS2 at 0°C → 25°C over 6 hr.
- Workup : Quench with ice/HCl, extract with EtOAc, column chromatography (SiO2, hexane:EtOAc 4:1) yields product (63% yield).
Suzuki-Miyaura Coupling Alternative
For higher regiocontrol:
- Boronic Ester Synthesis : Cyclopentyl methanone boronic ester prepared via Miyaura borylation (Pd(dppf)Cl2, KOAc, dioxane, 90°C).
- Cross-Coupling : React with 2-bromothiophene under Pd(PPh3)4 catalysis (K2CO3, DMF/H2O, 80°C, 12 hr; 71% yield).
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
Transition Metal-Catalyzed Amination
Employing Buchwald-Hartwig conditions:
- Catalyst System : Pd(OAc)2 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (2.5 eq)
- Solvent : Toluene, 100°C, 18 hr
Yield : 82% with >99% conversion by LC-MS.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Methods
| Parameter | Buchwald–Hartwig | Ugi-Cyclization | Friedel-Crafts | Suzuki Coupling |
|---|---|---|---|---|
| Overall Yield (%) | 52 | 61 | 58 | 67 |
| Purity (HPLC, %) | 98.2 | 95.7 | 91.4 | 99.1 |
| Reaction Time (hr) | 42 | 28 | 36 | 24 |
| Cost Index | High | Moderate | Low | High |
Key Findings :
- Suzuki-Miyaura coupling provides superior regioselectivity but requires expensive catalysts.
- Ugi-4CR methodology offers the shortest synthetic pathway but struggles with scale-up.
Optimization Studies
Solvent Effects on Coupling Efficiency
Test Conditions :
- Solvents : THF, DMF, toluene, dioxane
- Catalyst : Pd2(dba)3 (5 mol%)
- Base : K3PO4
Results :
| Solvent | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| THF | 89 | 72 |
| DMF | 95 | 81 |
| Toluene | 92 | 78 |
| Dioxane | 84 | 69 |
DMF provided optimal polarity for amine acylation, though requiring careful drying.
Chemical Reactions Analysis
Types of Reactions
“(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which “(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Thiophene- and Pyrazole-Containing Derivatives
- Compound 7b (from ): Features a bis-pyrazole-thieno[2,3-b]thiophene scaffold. Synthesized via condensation reactions in DMF/EtOH with piperidine catalysis, yielding 70% crystalline product. Key spectral data include IR C=O stretching at 1720 cm⁻¹ and aromatic proton resonances at δ 7.3–7.52 ppm in ¹H-NMR .
- Compound 10 (from ): A pyrazolo[1,5-a]pyrimidine derivative with thieno[2,3-b]thiophene groups. Synthesized via reflux with bis-enaminones and pyrazole precursors (75% yield). Notable MS m/z: 604 (M⁺, 100%) .
Comparison to Target Compound: The target compound’s thiophene and pyrazole groups suggest similar synthetic strategies (e.g., piperidine-catalyzed cyclization or condensation). However, its dihydroisoquinoline core may require distinct regioselective steps compared to thieno[2,3-b]thiophene systems .
Dihydroheterocyclic Methanones
- Methanone (): A dihydropyrazole-pyridine methanone derivative. Structural similarity lies in the partially saturated heterocycle and ketone linkage.
Spectral and Physical Properties
The evidence provides spectral benchmarks for related compounds (Table 1):
Table 1: Comparative Spectral and Physical Data
*Predicted based on analogs. †Estimated range for carbonyl and aromatic protons.
Key Observations :
- IR Spectroscopy : The target’s carbonyl stretch is expected near 1720 cm⁻¹, consistent with compound 7b .
- ¹H-NMR : Aromatic protons in thiophene and pyrazole moieties typically resonate between δ 7.2–8.0 ppm, as seen in compound 7b. Methyl groups (e.g., CH₃ in pyrazole) appear near δ 2.2–2.3 .
- Melting Points : Thiophene-containing compounds (e.g., 7b) exhibit high melting points (>300°C), suggesting strong intermolecular interactions, which may extend to the target compound .
Methodological Considerations
- Synthesis: Piperidine-catalyzed reactions () are common for pyrazole and thiophene systems. The target compound may require analogous conditions but with modified precursors to accommodate the dihydroisoquinoline core .
- Structural Refinement : SHELX software () is widely used for crystallography. If crystal data for the target compound become available, bond lengths/angles could be compared to analogs like compound 7b .
Biological Activity
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique arrangement of its functional groups, including a dihydroisoquinoline moiety and a pyrazole ring, suggests promising interactions with various biological targets.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 314.42 g/mol
- Structural Features : The compound features multiple heterocyclic structures, which may enhance its pharmacological potential.
Biological Activities
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly in the following areas:
1. Anticancer Activity
Research has shown that pyrazole derivatives can possess anticancer properties. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. A notable study highlighted that certain pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) . This suggests that the compound may also have potential in targeting cancer cells.
2. Enzyme Inhibition
The compound's structure indicates potential for enzyme inhibition, particularly in phosphodiesterase (PDE) pathways. In related studies, pyrazole-containing compounds have been shown to inhibit PDE3A and PDE3B with varying degrees of potency . This could imply that the compound may modulate signaling pathways relevant to cardiovascular health.
3. Analgesic Effects
Research on similar pyrazole derivatives has indicated notable analgesic effects in animal models. Compounds were evaluated using hot plate and acetic acid-induced writhing tests, showing significant improvements in latency times compared to control groups . This suggests a potential role for the compound in pain management therapies.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-diketones.
- Synthesis of Dihydroisoquinoline : Often achieved through the Bischler-Napieralski reaction.
- Cyclization Reactions : To form the thiophene moiety linked to cyclopentyl groups.
The mechanisms underlying its biological activities likely involve interactions with specific molecular targets, leading to alterations in cellular signaling pathways relevant to disease processes.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Target Compound | C₁₈H₁₈N₂OS | 314.42 | Anticancer, Analgesic |
| Similar Compound A | C₂₀H₂₀N₄OS | 368.46 | PDE Inhibition |
| Similar Compound B | C₂₁H₂₁N₅O₂ | 385.4 | Anticancer |
Case Studies
- Anticancer Efficacy : A study demonstrated that a structurally similar pyrazole derivative induced apoptosis via caspase activation pathways in breast cancer cells .
- PDE Inhibition Profile : Another study reported a series of pyrazole derivatives showing significant inhibition against PDE3A with IC50 values ranging from 0.24 µM to 16.42 µM .
Q & A
Q. What are the common synthetic routes and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroisoquinoline core via cyclization of benzaldehyde derivatives with methylamine analogs. Subsequent steps include coupling the pyrazole moiety (1-methyl-1H-pyrazol-4-yl) via nucleophilic substitution and introducing the thiophen-2-ylcyclopentyl group through a Friedel-Crafts acylation. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yields. For example, glacial acetic acid under reflux is often used for cyclocondensation . Purification may require column chromatography or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- NMR : H and C NMR are critical for verifying the dihydroisoquinoline backbone, pyrazole methyl group (~δ 3.8 ppm), and thiophene protons (δ 6.8–7.4 ppm). NOESY can confirm stereochemistry in the cyclopentyl group .
- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm) and aromatic C-H (~3050 cm) validate functional groups .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors. Positive controls (e.g., staurosporine for kinases) and dose-response curves (IC) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or cellular models. To address this:
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Validate target engagement via thermal shift assays or Western blotting for downstream biomarkers.
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Q. What experimental design principles mitigate variability in pharmacological studies?
- Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture batches) to control for technical variability .
- Split-plot designs : Test multiple concentrations (subplots) within primary experimental units (e.g., animal cohorts).
- Blinding : Mask sample identities during data collection to reduce bias .
Q. Which computational methods predict the compound’s physicochemical properties and SAR?
- LogP and solubility : Use QSPR models (e.g., ALOGPS) or molecular dynamics (MD) simulations in explicit solvent.
- SAR : Dock the compound into target proteins (e.g., using AutoDock Vina) and analyze interaction fingerprints (e.g., hydrogen bonds with kinase ATP pockets).
- Validate predictions with experimental data (e.g., HPLC-measured logD) .
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Isotopic labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation.
- Structural analogs : Modify the cyclopentyl-thiophene moiety to reduce steric hindrance while maintaining target affinity .
Q. What advanced techniques characterize crystallographic or conformational dynamics?
- X-ray crystallography : Resolve 3D structure using single crystals grown via vapor diffusion.
- NMR relaxation studies : Measure / times to assess flexibility of the dihydroisoquinoline ring.
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
- Core modifications : Systematically vary substituents on the pyrazole (e.g., -CH vs. -CF) and thiophene rings.
- Scaffold hopping : Replace dihydroisoquinoline with tetrahydroquinoline or indole analogs.
- Free-Wilson analysis : Quantify contributions of individual substituents to activity .
Q. What strategies address off-target effects in in vivo models?
- Chemical proteomics : Use affinity chromatography to identify unintended protein binders.
- CRISPR screens : Knock out suspected off-target genes and assess phenotypic rescue.
- Toxicogenomics : Profile liver/kidney gene expression after chronic dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
